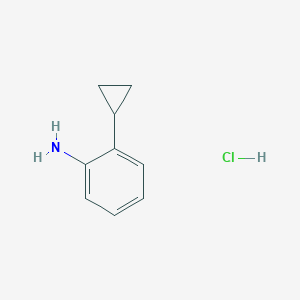

2-Cyclopropylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h1-4,7H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHSMAPZPGAEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056454-83-1 | |

| Record name | (2-Cyclopropylphenyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Cyclopropylaniline Hydrochloride

Abstract: This technical guide provides an in-depth examination of the physical properties of 2-Cyclopropylaniline Hydrochloride, a key intermediate in modern pharmaceutical development. The cyclopropyl moiety is increasingly utilized in medicinal chemistry to enhance metabolic stability and introduce conformational rigidity, making a thorough understanding of its derivatives essential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of known data, detailed protocols for experimental characterization, and insights into the causality behind these methodologies. We will cover core physicochemical properties, spectroscopic identification, thermal analysis, and solubility, grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Role of the Cyclopropylaniline Scaffold

The cyclopropane ring, despite its simple structure, is a powerhouse in drug design. Its inherent ring strain leads to shorter, stronger carbon-hydrogen bonds, which can significantly reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This "metabolic blocking" effect can improve a drug candidate's half-life and reduce potential drug-drug interactions.[2] Furthermore, the rigid three-membered ring acts as a conformational anchor, locking rotatable bonds and presenting a well-defined orientation to a biological target.

2-Cyclopropylaniline, particularly in its hydrochloride salt form for improved handling and solubility, serves as a vital building block for introducing this valuable scaffold. Its derivatives have been explored in a range of therapeutic areas, including the development of antivirals, antidepressants, and anticancer agents.[1][3] This guide moves beyond a simple data sheet to provide a practical framework for understanding and verifying the physical properties of this compound, ensuring the quality and reproducibility of downstream research and synthesis.

Compound Identification and Core Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is the salt formed from the reaction of 2-cyclopropylaniline and hydrochloric acid.

| Property | Data | Source |

| IUPAC Name | 2-cyclopropylaniline;hydrochloride | PubChem[4] |

| Synonyms | (o-Aminophenyl)cyclopropane hydrochloride, 2-Cyclopropylbenzenamine hydrochloride | - |

| CAS Number | Data not available for the hydrochloride salt. (Free Base: 3158-73-4) | [5] |

| PubChem CID | 43831253 | [4] |

| Molecular Formula | C₉H₁₁N · HCl (or C₉H₁₂ClN) | [4][6] |

| Molecular Weight | 169.65 g/mol | [6] |

| Appearance | Solid (Form and color may vary by purity) | |

| pKa (Predicted) | 4.15 ± 0.10 (for the conjugate acid, anilinium ion) | [5] |

Note: The predicted pKa refers to the acidity of the protonated amine of the free base, 2-cyclopropylaniline. This value is critical for understanding the compound's behavior in aqueous solutions and for developing formulation and purification strategies.

In-Depth Analysis of Key Physical Properties

Thermal Properties: Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, while a broad or depressed range can indicate the presence of impurities. As of this writing, a specific, experimentally verified melting point for this compound is not widely published in the literature. However, the related compound trans-2-Phenylcyclopropylamine hydrochloride has a reported melting point of 162-169 °C.[7][8] This value serves as a rough estimate, but experimental determination is mandatory for any new batch.

Causality of Method Selection: Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. It offers higher precision, requires a minimal amount of sample (1-3 mg), and provides additional thermodynamic data, such as the enthalpy of fusion, which can be valuable for polymorphism studies.

Solubility Profile

As an amine hydrochloride salt, this compound is expected to have significantly higher aqueous solubility than its free base form due to the ionic nature of the molecule. It is anticipated to be soluble in water and polar protic solvents like methanol and ethanol, with lower solubility in less polar organic solvents such as dichloromethane, and poor solubility in nonpolar solvents like hexanes. This profile is fundamental for choosing appropriate solvents for reaction workups, purification (e.g., recrystallization), and formulation.

Spectroscopic Fingerprint

Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons (typically in the 7-8 ppm region), the methine proton of the cyclopropyl group, and the diastereotopic methylene protons of the cyclopropyl ring (usually in the 0.5-1.5 ppm region). The amine protons (NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show characteristic signals for the six aromatic carbons, with the carbon attached to the cyclopropyl group and the carbon attached to the amino group being distinct. The cyclopropyl carbons will appear in the aliphatic region (typically <20 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorbances would include N-H stretching from the ammonium salt (a broad band around 2800-3200 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C bending (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum will show the molecular ion for the free base (the cation) at an m/z corresponding to [C₉H₁₁N + H]⁺, which is approximately 134.10.

Standard Operating Protocols for Characterization

The following protocols represent self-validating systems for the physical characterization of this compound.

Experimental Workflow for Physicochemical Analysis

Caption: Workflow for comprehensive characterization of a new sample.

Protocol for Melting Point Determination by DSC

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (T_onset = 156.6 °C). This ensures the accuracy of the temperature axis.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Use an identical empty pan as the reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C (or a suitable upper limit based on preliminary tests) at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

-

-

Data Analysis: Determine the melting point from the onset temperature of the endothermic melting peak. The sharpness of the peak is an indicator of purity.

Protocol for Spectroscopic Identification (¹H NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing for their observation.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Interpretation: Integrate the signals to determine proton ratios and analyze coupling patterns to confirm the connectivity of the aromatic and cyclopropyl moieties.

Safety, Handling, and Storage

-

Hazard Identification: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[6] It is likely to cause serious eye irritation and skin irritation.[6]

-

Handling:

-

Storage:

Conclusion

This compound is more than a simple chemical; it is an enabling tool for modern drug discovery. Its physical properties—solubility, melting point, and spectral characteristics—are not merely data points but are critical parameters that dictate its application, purity, and safe handling. The protocols and insights provided in this guide are designed to empower researchers to confidently verify these properties, ensuring the integrity of their scientific endeavors and accelerating the development of next-generation therapeutics.

References

-

PubChem, National Institutes of Health. 2-Cyclopropylaniline;chloride. [Link]

-

PubChem, National Institutes of Health. 3-Cyclopropylaniline hydrochloride. [Link]

-

Airgas. SAFETY DATA SHEET - Cyclopropane. [Link]

-

PubChem, National Institutes of Health. Cyclopropylamine. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

AMERICAN ELEMENTS. 3-Cyclopropylaniline. [Link]

-

ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]

-

PubMed, National Institutes of Health. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

-

PubChem, National Institutes of Health. N-Cyclopropylaniline. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. longdom.org [longdom.org]

- 4. 2-Cyclopropylaniline chloride | C9H11ClN- | CID 43831253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 3-Cyclopropylaniline hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-2-Phenylcyclopropylamine 97 1986-47-6 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. 3158-73-4|2-Cyclopropylaniline|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

Navigating the Therapeutic Landscape with 2-Cyclopropylaniline Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Cyclopropylamines in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropyl moiety has garnered significant attention for its unique conformational and electronic properties. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile, offering a strategic advantage in the design of novel therapeutics. The rigid, three-membered ring of cyclopropane can enhance metabolic stability, improve binding affinity to biological targets, and provide a scaffold for diverse chemical modifications.[1] Within this promising class of compounds, 2-Cyclopropylaniline and its hydrochloride salt stand out as a valuable building block for the synthesis of a wide array of biologically active molecules. This in-depth guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of 2-Cyclopropylaniline hydrochloride, from its fundamental properties to its applications in the pharmaceutical sciences. While the free base, 2-Cyclopropylaniline, is well-documented with the CAS number 3158-73-4 , a specific CAS registry number for its hydrochloride salt is not consistently reported in major chemical databases.[2] This guide will primarily focus on the properties and synthesis of the free base, with relevant considerations for the preparation and handling of its hydrochloride salt.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-Cyclopropylaniline is paramount for its effective utilization in research and development. The following table summarizes key identifiers and properties for the free base, 2-Cyclopropylaniline. The hydrochloride salt is expected to exhibit higher water solubility and a higher melting point due to its ionic nature.

| Property | Value | Source |

| CAS Number | 3158-73-4 | [2], |

| Molecular Formula | C9H11N | [2] |

| Molecular Weight | 133.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Predicted pKa | 4.15 ± 0.10 | [2] |

Synthesis and Purification

The synthesis of 2-Cyclopropylaniline typically involves the introduction of a cyclopropyl group onto an aniline precursor or the formation of the aniline from a cyclopropyl-substituted benzene ring. Several synthetic strategies have been reported in the literature, with the choice of method often depending on the desired scale and available starting materials.

General Synthetic Approach: Palladium-Catalyzed Buchwald-Hartwig Amination

A common and versatile method for the synthesis of N-aryl cyclopropylamines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of 2-Cyclopropylaniline, this could involve the reaction of 2-bromocyclopropylbenzene or 2-iodocyclopropylbenzene with an ammonia surrogate, or the reaction of cyclopropylamine with 1-bromo-2-nitrobenzene followed by reduction of the nitro group.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of 2-Cyclopropylaniline

The following is a representative, non-optimized protocol for the synthesis of 2-Cyclopropylaniline via a Suzuki coupling reaction followed by a Curtius rearrangement.

Step 1: Suzuki Coupling

-

To a solution of 2-bromoaniline (1 equivalent) in a suitable solvent (e.g., toluene or dioxane) is added cyclopropylboronic acid (1.2 equivalents).

-

A palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, such as K2CO3 (2 equivalents), are added to the reaction mixture.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Purification

-

The crude 2-cyclopropylaniline is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Fractions containing the pure product are combined and concentrated to afford pure 2-cyclopropylaniline.

Step 3: Hydrochloride Salt Formation

-

The purified 2-cyclopropylaniline is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution of the aniline at 0 °C.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of 2-Cyclopropylaniline and its hydrochloride salt are confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The characteristic signals of the cyclopropyl protons and the aromatic protons provide definitive structural information.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic N-H stretching vibrations of the primary amine.

-

High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the compound. A variety of column and mobile phase conditions can be employed for effective separation.

Applications in Drug Discovery and Development

The 2-cyclopropylaniline scaffold is a key component in a number of compounds with demonstrated or potential therapeutic applications. The cyclopropyl group can impart favorable properties such as increased metabolic stability and enhanced binding to target proteins.

Role as a Pharmacophore

The unique steric and electronic properties of the cyclopropyl group can lead to improved interactions with biological targets. It can act as a lipophilic hydrogen bond donor and can influence the pKa of the adjacent amine, which can be critical for receptor binding and pharmacokinetic properties.

Caption: The role of this compound in the drug discovery pipeline.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-cyclopropylaniline and its hydrochloride salt. It is essential to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features offer a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its synthesis, properties, and handling is crucial for its effective application in the pursuit of new and improved medicines. Continued exploration of the chemical space around this scaffold is likely to yield further breakthroughs in drug discovery.

References

-

PubChem. 3-Cyclopropylaniline hydrochloride. Available at: [Link]

-

PubChem. 2-Cyclopropylaniline;chloride. Available at: [Link]

- McGlacken, G. P., & Fairlamb, I. J. (2009). Palladium-catalysed amination of aryl halides. Chemical Society Reviews, 38(3), 669-681.

- Surry, D. S., & Buchwald, S. L. (2008).

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

Sources

Molecular weight of 2-Cyclopropylaniline hydrochloride

An In-depth Technical Guide to 2-Cyclopropylaniline Hydrochloride

This guide provides a comprehensive technical overview of this compound, a compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental chemical properties, synthesis, analytical characterization, and safe handling protocols, offering field-proven insights and explaining the causality behind experimental choices.

Core Chemical Properties and Structure

This compound is the salt form of 2-Cyclopropylaniline, which enhances its stability and solubility in aqueous solutions, making it more amenable for research and development applications. The core structure features a cyclopropyl group attached to an aniline ring at the ortho position.

Molecular Identity

The fundamental properties of 2-Cyclopropylaniline and its hydrochloride salt are summarized below. The addition of hydrochloric acid to the basic amine forms the corresponding ammonium salt.

| Property | 2-Cyclopropylaniline (Free Base) | This compound |

| Molecular Formula | C₉H₁₁N[1] | C₉H₁₂ClN |

| Molecular Weight | 133.19 g/mol | 168.64 g/mol [2] |

| CAS Number | 3158-73-4[1] | Not explicitly assigned, parent compound is 3158-73-4 |

| Appearance | Solid | Typically a solid or powder |

| pKa | 4.15 ± 0.10 (Predicted)[1] | Not applicable |

Chemical Structure

The chemical structures of the free base and its hydrochloride salt are depicted below.

Figure 1: Chemical structures of 2-Cyclopropylaniline (left) and this compound (right).

Synthesis of this compound

The synthesis of N-arylcyclopropylamines, such as 2-Cyclopropylaniline, can be efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a particularly powerful and widely adopted method for forming carbon-nitrogen bonds.[3] This palladium-catalyzed cross-coupling reaction provides a direct route to synthesize the target aniline from readily available starting materials.

Synthetic Workflow: Buchwald-Hartwig Amination

The overall workflow for the synthesis of this compound involves two main stages: the cross-coupling reaction to form the free base, followed by salt formation.

Detailed Experimental Protocol

Materials:

-

2-Bromoaniline

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

BrettPhos (Ligand)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Toluene

-

Hydrochloric acid solution (e.g., 4M in Dioxane)

-

Anhydrous diethyl ether

-

Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, BrettPhos, and t-BuOK.

-

Causality: The palladium catalyst is the active species for the cross-coupling. The bulky phosphine ligand (BrettPhos) stabilizes the palladium center and facilitates the catalytic cycle. The strong base (t-BuOK) is required for the deprotonation of the amine and activation of the boronic acid. An inert atmosphere is crucial to prevent the oxidation of the catalyst.

-

-

Addition of Reagents: Add anhydrous toluene, followed by 2-bromoaniline and cyclopropylboronic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Cyclopropylaniline as the free base.

-

Salt Formation: Dissolve the purified 2-Cyclopropylaniline in anhydrous diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid in dioxane to the stirred solution. A precipitate should form.

-

Causality: The basic amine group of the aniline is protonated by the strong acid (HCl), forming the ammonium salt which is typically insoluble in non-polar organic solvents like diethyl ether, leading to its precipitation.

-

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of the final product.

Sources

2-Cyclopropylaniline hydrochloride chemical structure

An In-Depth Technical Guide to 2-Cyclopropylaniline Hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate with significant utility in pharmaceutical development and mechanistic chemistry. The document details the compound's physicochemical properties, outlines a robust synthetic pathway via Buchwald-Hartwig amination, and presents detailed protocols for its spectroscopic characterization. A core focus is placed on its application as both a structural motif in medicinal chemistry and as a sophisticated mechanistic probe for studying single-electron transfer (SET) reactions, a role enabled by the unique reactivity of the cyclopropyl group. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile compound.

Introduction to Cyclopropylanilines

The Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, despite its simple three-carbon structure, is a powerful and increasingly utilized motif in modern drug design. Its inherent ring strain (approximately 28 kcal/mol) and unique electronic character—exhibiting properties of both sigma and pi bonds—confer valuable attributes to parent molecules.[1] In medicinal chemistry, the incorporation of a cyclopropyl group can lead to enhanced metabolic stability, improved binding affinity through conformational restriction, and favorable modulation of physicochemical properties such as lipophilicity and solubility.[2] Cyclopropylamines, in particular, are prevalent structural features in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3]

This compound: An Overview

2-Cyclopropylaniline is an aromatic amine characterized by a cyclopropyl group at the ortho-position to the amino group. The hydrochloride salt is the preferred form for many applications due to its enhanced stability and solubility in aqueous media, which is a critical advantage in both biological assays and synthetic reaction setups.[4] Its structure combines the nucleophilic character of aniline with the unique steric and electronic contributions of the cyclopropyl substituent, making it a valuable building block for more complex molecular architectures. Furthermore, as this guide will explore, its behavior upon oxidation provides a fascinating window into reaction mechanisms, establishing it as a powerful tool for physical organic chemistry research.[1]

Physicochemical Properties and Structure

The fundamental properties of 2-Cyclopropylaniline and its hydrochloride salt are crucial for its effective use in research and development.

Chemical Structure

Figure 1: Chemical structure of this compound.

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-cyclopropylaniline;hydrochloride | [5] |

| Molecular Formula | C₉H₁₂ClN | [5][6] |

| Molecular Weight | 169.65 g/mol | [6] |

| CAS Number | Not explicitly assigned (Salt) | N/A |

| Parent Compound | 2-Cyclopropylaniline | [5] |

| Parent CAS Number | 3158-73-4 | [7][8] |

| Parent Formula | C₉H₁₁N | [7][8][9] |

| Parent Mol. Weight | 133.19 g/mol | [7][8] |

| Parent pKa | 4.15 ± 0.10 (Predicted) | [7] |

| Appearance | Typically a colorless to pale yellow solid | [9] |

| Solubility | Soluble in organic solvents; moderate water solubility | [9] |

Synthesis and Purification

The synthesis of 2-Cyclopropylaniline is efficiently achieved using modern cross-coupling methodologies, followed by a standard acid-base reaction to form the hydrochloride salt.

Synthetic Strategy: The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the method of choice for constructing the C-N bond between an aryl halide and an amine. This reaction is renowned for its high efficiency, excellent functional group tolerance, and broad substrate scope. The causality for its selection lies in its ability to directly couple cyclopropylamine with an appropriately substituted benzene ring, such as 2-bromoaniline or 1-bromo-2-nitrobenzene followed by reduction. A more direct and commonly cited route involves the coupling of bromobenzene with cyclopropylamine.[1][10] This palladium-catalyzed process allows for the formation of the target aniline in high yields, often under relatively mild conditions.[11]

Detailed Experimental Protocol (Synthesis of 2-Cyclopropylaniline)

This protocol is a representative procedure based on established Buchwald-Hartwig amination methods.[11]

-

Inert Atmosphere Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a suitable phosphine ligand such as BrettPhos (0.04 eq.), and Sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

-

Vessel Sealing and Purging: Seal the tube with a septum and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

-

Reagent Addition: Add anhydrous toluene via syringe, followed by 2-bromoaniline (1.0 eq.) and cyclopropylamine (1.2 eq.). The use of an extra dry solvent is essential for optimal catalyst performance.[11]

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-cyclopropylaniline.

Workflow Diagram: Synthesis and Salt Formation

Caption: Synthesis and purification workflow for this compound.

Salt Formation (Hydrochlorination)

The conversion of the purified free base to its hydrochloride salt is a straightforward acid-base reaction designed to improve the compound's handling properties and shelf-life.

-

Dissolve the purified 2-cyclopropylaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.

-

While stirring, add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether) dropwise.

-

A precipitate will form immediately. Continue addition until no further precipitation is observed.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization and Analytical Protocols

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. While experimental data is not widely published, a predicted profile can be reliably constructed based on fundamental principles and data from analogous structures.[12]

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy provides the most definitive structural information. The hydrochloride salt form will result in a downfield shift of protons near the ammonium center.

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| >10.0 (very broad s, 3H) | -NH₃⁺ protons. Broad due to exchange and quadrupolar coupling with nitrogen. |

| 7.20 - 7.50 (m, 4H) | Aromatic protons (Ar-H). Complex multiplet pattern due to ortho-substitution. |

| 2.00 - 2.15 (m, 1H) | Cyclopropyl methine proton (Ar-CH). |

| 0.70 - 1.10 (m, 4H) | Cyclopropyl methylene protons (-CH₂-). Diastereotopic protons result in a complex pattern. |

| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| 140 - 145 | Aromatic C-N |

| 125 - 135 | Aromatic C-H & C-C |

| 10 - 15 | Cyclopropyl methine (Ar-CH) |

| 5 - 10 | Cyclopropyl methylenes (-CH₂) |

NMR Acquisition Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Use a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Predicted IR and MS Data

| Technique | Predicted Data & Rationale |

| FTIR | ~2500-3000 cm⁻¹ (very broad, strong): N⁺-H stretching of the ammonium salt. This is a highly characteristic band. ~1600, 1480 cm⁻¹: Aromatic C=C stretching. ~3050 cm⁻¹: Aromatic C-H stretching. ~3000 cm⁻¹: Cyclopropyl C-H stretching. |

| Mass Spec. (EI) | Analysis is performed on the free base (m/z = 133.09).m/z 133: Molecular ion (M⁺). m/z 132: [M-H]⁺, a common fragmentation for anilines. m/z 118: [M-CH₃]⁺, loss of a methyl radical after rearrangement. m/z 104: [M-C₂H₅]⁺ or [M-C₂H₄]⁺, fragmentation of the cyclopropyl ring. |

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural verification.

Key Applications and Mechanistic Insights

Building Block in Pharmaceutical Synthesis

This compound serves as a valuable starting material or intermediate in the synthesis of complex pharmaceutical agents. The ortho-cyclopropyl aniline motif can be elaborated using a wide array of synthetic transformations (e.g., Sandmeyer reactions, acylation, alkylation) to build diverse molecular scaffolds. Its presence can enhance the pharmacological profile of a final drug candidate, as seen in various therapeutic areas where cyclopropylamines are key components.[2]

Mechanistic Probe in Oxidative Chemistry

A scientifically compelling application of N-cyclopropylanilines is their use as probes for single-electron transfer (SET) reactions, particularly in environmental and photochemistry.[13]

-

The Mechanism: When exposed to an oxidizing agent, such as a triplet-state photosensitizer (³sens*), the N-cyclopropylaniline undergoes an initial SET to form a radical cation (CPA•⁺).[1]

-

The "No-Return" Step: Unlike typical aniline radical cations which can be quenched or undergo back-electron transfer to reform the starting material, the CPA•⁺ undergoes a rapid and irreversible ring-opening of the strained cyclopropyl group.[1] This process is thermodynamically driven by the release of ring strain.

-

The Advantage: This irreversible fragmentation acts as a "chemical trap," effectively outcompeting the back-reaction. This allows for a more accurate measurement of the initial oxidation rate, making N-cyclopropylanilines superior probes compared to analogs like N-isopropylaniline, which are susceptible to radical cation quenching.[1][13]

Diagram: SET and Ring-Opening Pathway

Caption: Mechanism of N-cyclopropylaniline as an oxidative probe.

Handling, Safety, and Storage

Hazard Identification

Based on safety data for structurally related aniline and cyclopropylamine hydrochlorides, this compound should be handled as a hazardous substance.[6][14]

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6][14]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Conclusion

This compound is more than a simple chemical intermediate; it is a multifaceted tool for the modern chemist. Its value as a structural component in drug discovery is well-established, offering a means to fine-tune molecular properties for improved therapeutic outcomes. Concurrently, its unique reactivity upon oxidation provides an elegant solution to a challenging problem in mechanistic studies, allowing for the precise investigation of single-electron transfer processes. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for unlocking its full potential in both pharmaceutical and fundamental chemical research.

References

-

PubChem. 2-Cyclopropylaniline;chloride. [Link]

-

PubChem. 3-Cyclopropylaniline hydrochloride. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

McNeill, K. Group. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. [Link]

-

ResearchGate. synthesis of Cyclopropyl anilines. [Link]

-

ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

-

ACS Publications. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]

-

AMERICAN ELEMENTS. 3-Cyclopropylaniline. [Link]

-

ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. longdom.org [longdom.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Cyclopropylaniline chloride | C9H11ClN- | CID 43831253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Cyclopropylaniline hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 2-Cyclopropylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS 3158-73-4: 2-Cyclopropylaniline | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mcneill-group.org [mcneill-group.org]

- 14. 3158-73-4|2-Cyclopropylaniline|BLD Pharm [bldpharm.com]

- 15. fishersci.com [fishersci.com]

Spectral Characterization of 2-Cyclopropylaniline Hydrochloride: A Technical Guide

Introduction: The Analytical Imperative for 2-Cyclopropylaniline Hydrochloride

This compound is a significant chemical entity, drawing interest from researchers in medicinal chemistry and drug development due to its unique structural combination of an aniline core and a cyclopropyl moiety. The hydrochloride salt form often enhances the compound's stability and solubility, making it more amenable for pharmaceutical applications. A thorough understanding of its molecular structure is paramount for its application, and this is achieved through a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the cyclopropyl protons, and the protons of the ammonium group. The protonation of the amine to form the hydrochloride salt will induce a significant downfield shift in the signals of adjacent protons due to the electron-withdrawing nature of the -NH₃⁺ group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | |

| Cyclopropyl Methine Proton | 2.0 - 2.5 | Multiplet | |

| Cyclopropyl Methylene Protons | 0.6 - 1.2 | Multiplet | |

| Ammonium Protons (-NH₃⁺) | 8.0 - 9.0 (broad) | Singlet |

Causality Behind Predictions: The aromatic protons are expected in the typical downfield region for substituted benzenes. The cyclopropyl protons will appear in the upfield region, characteristic of strained ring systems. The methine proton of the cyclopropyl group, being adjacent to the aromatic ring, will be deshielded relative to the methylene protons. The ammonium protons are expected to be broad due to quadrupolar relaxation and exchange with any trace water in the solvent. A similar downfield shift is observed in the ¹H NMR of cyclopropylamine hydrochloride[1].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 145 |

| Aromatic C-C (substituted) | 130 - 135 |

| Aromatic C-H | 115 - 130 |

| Cyclopropyl Methine Carbon | 15 - 20 |

| Cyclopropyl Methylene Carbons | 5 - 10 |

Causality Behind Predictions: The carbon attached to the nitrogen will be significantly deshielded. The other aromatic carbons will have shifts typical for a substituted benzene ring. The cyclopropyl carbons will be in the highly shielded aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A high-resolution NMR spectrum can be obtained using a standard NMR spectrometer, such as a Bruker AVANCE series instrument[2].

Workflow for NMR Analysis

Caption: A streamlined workflow for acquiring high-quality NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by the presence of absorption bands corresponding to the ammonium group, the aromatic ring, and the cyclopropyl group.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 2800 - 3200 (broad) | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1335 | Strong |

Causality Behind Predictions: The most prominent feature will be the broad and strong absorption in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt[3][4]. This broadness is a result of hydrogen bonding. The aromatic C-H and C=C stretching bands will be present in their usual regions. The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range[3][4]. For the free base, 2-cyclopropylaniline, one would expect to see two sharp N-H stretching bands around 3300-3500 cm⁻¹ for the primary amine[5].

Experimental Protocol for IR Spectroscopy

An IR spectrum can be conveniently recorded using a Fourier-transform infrared (FTIR) spectrometer.

Workflow for IR Analysis

Caption: A standard procedure for obtaining an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.

Predicted Mass Spectral Data

For this compound, the analysis would typically be performed on the free base, 2-cyclopropylaniline, as the hydrochloride salt is not volatile. The electron ionization (EI) mass spectrum of 2-cyclopropylaniline is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Ion | Predicted Fragmentation Pathway |

| 133 | [C₉H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 132 | [M - H]⁺ | Loss of a hydrogen radical |

| 118 | [M - CH₃]⁺ | Loss of a methyl radical (rearrangement) |

| 104 | [M - C₂H₅]⁺ | Loss of an ethyl radical (from cyclopropyl ring opening) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Causality Behind Predictions: The molecular ion peak at m/z 133 should be observable. A common fragmentation pathway for anilines is the loss of a hydrogen atom to form a stable ion[6]. The cyclopropyl group can undergo ring-opening and subsequent fragmentation, leading to the loss of ethylene (28 amu) or an ethyl radical (29 amu). The formation of the tropylium ion at m/z 91 is a common rearrangement for alkyl-substituted benzenes. The fragmentation of cyclopropane itself often involves the loss of hydrogen molecules or radicals[7].

Experimental Protocol for Mass Spectrometry

A gas chromatography-mass spectrometry (GC-MS) system is well-suited for the analysis of 2-cyclopropylaniline.

Workflow for GC-MS Analysis

Caption: A typical workflow for the GC-MS analysis of a volatile organic compound.

Conclusion: A Predictive Yet Powerful Analytical Framework

While direct experimental spectral data for this compound remains elusive in the public domain, a comprehensive and scientifically sound predictive analysis is possible. By leveraging our understanding of the spectroscopic behavior of anilines, cyclopropyl-containing compounds, and amine hydrochlorides, we have constructed a detailed forecast of the NMR, IR, and MS spectra for this molecule. This guide serves as a valuable resource for researchers, providing not only the expected spectral characteristics but also the underlying scientific principles and practical experimental protocols. The presented information empowers scientists to confidently acquire and interpret their own data, facilitating the unambiguous characterization of this compound and accelerating its potential applications in drug discovery and development.

References

-

ACS Publications. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. [Link]

-

UCalgary Chem. IR: amines. [Link]

-

PubChem. 2-cyclopropylaniline (C9H11N). [Link]

-

Scribd. Typical Infrared Absorption Frequencies. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Beilstein Journals. Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. [Link]

-

NIST. Cyclopropylamine. [Link]

-

ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]

-

PubMed. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. [Link]

-

Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

GNPS. GNPS Public Spectral Libraries. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 2-Cyclopropylaniline Hydrochloride in Organic Solvents: A Methodological and Predictive Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Cyclopropylaniline hydrochloride is an important amine salt intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing robust formulation processes. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound. Due to the scarcity of published quantitative data, this document focuses on establishing a predictive framework based on physicochemical properties and solvent characteristics. Furthermore, it presents a detailed, self-validating experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method, ensuring researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility Data

This compound, the salt of a primary aromatic amine, serves as a key building block in medicinal chemistry.[1][2] Its journey from a starting material to a final drug product involves multiple steps where solubility is a critical process parameter. These include:

-

Reaction Chemistry: Ensuring the compound remains in solution for homogenous reaction kinetics.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for effective purification and isolation of the desired polymorph.

-

Formulation: Developing stable and bioavailable dosage forms.

The hydrochloride salt form is frequently used to enhance the aqueous solubility and stability of amine-containing drug molecules.[3][4][5] However, its solubility in the organic solvents typically used in synthesis and processing can vary dramatically. This guide provides the foundational knowledge and practical tools required to predict and experimentally determine this crucial property.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6]

Physicochemical Properties of this compound

-

Structure and Polarity: As an ammonium salt, this compound is an ionic compound.[2] In solution, it exists as a 2-cyclopropylanilinium cation and a chloride anion. This ionic nature makes it highly polar.

-

Hydrogen Bonding: The anilinium cation possesses N-H bonds that can act as strong hydrogen bond donors. The chloride anion can act as a hydrogen bond acceptor. These interactions are key to its solubility in protic solvents.[7]

The Influence of Organic Solvent Properties

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding. The expected solubility of this compound in these classes is as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have high dielectric constants and can act as both hydrogen bond donors and acceptors. They are highly effective at solvating both the cation and the anion, leading to the highest expected solubility .[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds effectively, though they can accept them.[9] They can solvate the anilinium cation but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be moderate to high .

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot form significant electrostatic or hydrogen-bonding interactions with the ionic solute. Consequently, this compound is expected to be sparingly soluble or practically insoluble in these solvents.[8]

Experimental Determination of Thermodynamic Solubility

To obtain accurate and reliable data, the equilibrium (or thermodynamic) solubility must be measured. This is defined as the concentration of a compound in a saturated solution when excess solid is present, and the system is at equilibrium.[10][11] The most reliable and widely used technique for this is the saturation shake-flask method.[10][11][12]

The Shake-Flask Method: A Gold Standard Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium is achieved and that the compound remains stable throughout the experiment.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure a saturated solution is formed.[10] A general starting point is to add ~20-30 mg of solid to 1 mL of each test solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.[12] Agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[12]

-

Establishing Equilibrium (Self-Validation): To ensure equilibrium is reached, incubate the samples for an extended period. A common practice is to take measurements at multiple time points, such as 24 and 48 hours.[11] Equilibrium is confirmed when the measured concentration does not change significantly between the two time points. For many organic salts, 24 hours is sufficient.[13][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. To remove all undissolved particles, either centrifuge the aliquot at high speed or filter it through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE).[15][16] This step is crucial to avoid overestimation of solubility.

-

Sample Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. Prepare a multi-point calibration curve using standards of known concentration to accurately determine the concentration of the dissolved compound in the filtrate.[15]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Solvation of 2-Cyclopropylanilinium (CPA-NH3+) and Chloride Ions.

Conclusion

The solubility of this compound is dictated by its ionic nature. It is predicted to be highly soluble in polar protic and aprotic solvents like alcohols, DMF, and DMSO, while remaining largely insoluble in nonpolar solvents such as hydrocarbons and ethers. This predictive framework allows scientists to make informed initial choices for reaction and purification solvents. However, for process optimization and regulatory filings, these predictions must be confirmed with precise, quantitative data. The detailed shake-flask methodology provided herein offers a robust and self-validating system for generating the high-quality, thermodynamic solubility data required for successful drug development.

References

Sources

- 1. CAS 3158-73-4: 2-Cyclopropylaniline | CymitQuimica [cymitquimica.com]

- 2. 2-Cyclopropylaniline chloride | C9H11ClN- | CID 43831253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amines, [chemed.chem.purdue.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. biorelevant.com [biorelevant.com]

- 12. who.int [who.int]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Physicochemical Characterization of 2-Cyclopropylaniline Hydrochloride: Emphasis on pKa Determination

Abstract

The ionization constant (pKa) is a fundamental physicochemical property that dictates the behavior of an active pharmaceutical ingredient (API) in a biological system.[1][2] For ionizable molecules like 2-cyclopropylaniline, a versatile building block in modern drug discovery, an accurate understanding of its pKa is indispensable for optimizing solubility, absorption, distribution, and formulation.[3][4] This guide provides a comprehensive overview of the theoretical basis for the pKa of 2-cyclopropylaniline hydrochloride, details robust experimental methodologies for its precise determination, and discusses the profound implications of this parameter in the context of pharmaceutical research and development.

Introduction: The Significance of 2-Cyclopropylaniline in Medicinal Chemistry

2-Cyclopropylaniline is an aromatic amine featuring a cyclopropyl group at the ortho position of the aniline core.[5] This structural motif is of increasing interest to medicinal chemists. The cyclopropyl group, a strained three-membered ring, can confer several desirable properties upon a drug candidate, including increased metabolic stability, enhanced binding affinity through conformational rigidity, and improved pharmacokinetic profiles.[3][6]

As an aniline derivative, the molecule possesses a basic amino group, making its hydrochloride salt a common choice for pharmaceutical development. The extent to which this amine is protonated at a given pH is governed by its pKa value. This parameter is not merely an academic value; it is a critical determinant of an API's developability, influencing:

-

Aqueous Solubility: The protonated, cationic form of the molecule is generally more water-soluble than the neutral free base.

-

Membrane Permeability: The neutral form is typically more lipid-soluble and thus more readily absorbed across biological membranes like the intestinal epithelium.

-

Drug-Target Interactions: The ionization state can dramatically affect how a molecule binds to its biological target.

-

Formulation Development: Knowledge of the pKa is essential for selecting appropriate salt forms, buffers, and excipients to ensure drug stability and bioavailability.

Therefore, a precise and reliable determination of the pKa for this compound is a foundational step in the preclinical development of any drug candidate incorporating this moiety.

Physicochemical Profile and Theoretical pKa

The basicity of aniline (pKa of anilinium ion ≈ 4.6) is significantly lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system, which reduces its availability for protonation.[7][8] The nature and position of substituents on the benzene ring further modulate this basicity.[9][10]

The cyclopropyl group is generally considered to be weakly electron-donating through its unique sigma bonds, which have a high degree of p-character. This effect would be expected to increase the electron density on the nitrogen atom, thereby increasing its basicity and raising the pKa relative to aniline. However, its placement at the ortho-position can introduce steric hindrance that may impede the solvation of the corresponding anilinium cation, a factor that would destabilize the conjugate acid and thus decrease the basicity (lower the pKa).

The interplay of these electronic and steric factors makes a purely intuitive prediction challenging. Computational methods provide a valuable tool for estimating this value.

Predicted pKa Value

Computational prediction tools are essential in early-stage drug discovery for estimating key physicochemical properties.[1] For 2-cyclopropylaniline, a predicted pKa value has been reported. It is crucial to recognize this as a theoretical estimate that warrants experimental confirmation for drug development applications.

| Compound | Predicted pKa | Confidence Interval | Source |

| 2-Cyclopropylaniline | 4.15 | ± 0.10 | Guidechem[11] |

This predicted value is slightly lower than that of aniline (4.6), suggesting that in this case, the ortho-position effects (such as steric hindrance to solvation) may outweigh the weak electron-donating character of the cyclopropyl group.

Computational pKa Prediction Workflow

Computational pKa predictions for aniline derivatives often employ quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a solvation model.[12][13] These methods calculate the free energy change of the protonation/deprotonation reaction to derive the pKa.[14][15][16]

Caption: A generalized workflow for the in silico prediction of pKa values.

Experimental pKa Determination: Protocols and Best Practices

While computational predictions are useful, experimental determination remains the gold standard for obtaining an accurate pKa value for regulatory submissions and definitive structure-activity relationship (SAR) studies. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[17][18][19]

Method 1: Potentiometric Titration

This is a high-precision technique that directly measures the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base).[18][20] The pKa is determined from the inflection point of the resulting titration curve.[21]

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[22]

-

Sample Preparation:

-

Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1-5 mM).

-

Dissolve the sample in a suitable solvent. For water-soluble salts, purified water is ideal. If solubility is limited, a co-solvent system (e.g., methanol/water) can be used, but the pKa must then be extrapolated back to 0% co-solvent.

-

Add an inert salt (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[20][22]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel with a magnetic stirrer.[20]

-

Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with pH measurements, especially when titrating to higher pH values.[22]

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Since this compound is the salt of a weak base, it will be titrated with a standardized strong base (e.g., 0.1 M carbonate-free NaOH).

-

Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

-

Validation: Perform a minimum of three independent titrations to ensure reproducibility. Report the pKa as the average value ± the standard deviation.[22]

Caption: Experimental workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionizable center and may be sparingly soluble.[18][23] It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra.[24][25]

-

Wavelength Selection:

-

Record the UV-Vis spectra (e.g., 200-400 nm) of 2-cyclopropylaniline in a highly acidic solution (e.g., pH 1, where it is fully protonated) and a moderately basic solution (e.g., pH 7, where it is significantly deprotonated).

-

Identify one or more analytical wavelengths where the difference in absorbance between the two species is maximal.[24]

-

-

Buffer & Sample Preparation:

-

Prepare a series of buffers of constant ionic strength covering a pH range of approximately pKa ± 2 units (e.g., from pH 2 to pH 6).

-

Prepare a stock solution of this compound (e.g., in methanol or DMSO).

-

Prepare a set of samples by adding a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <2%) to minimize its effect on the aqueous pKa.[26]

-

-

Spectral Measurement:

-

Using a spectrophotometer, measure the absorbance of each buffered sample at the pre-determined analytical wavelength(s). Use the corresponding buffer as a blank.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.[24][27]

-

Alternatively, the pKa can be calculated using the following equation for each pH point and then averaged: pKa = pH + log[(A_I - A)/(A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the ionized (free base) form, and A_N is the absorbance of the neutral (protonated) form.

-

Pharmaceutical Implications of the 2-Cyclopropylaniline pKa

Understanding the pKa of approximately 4.15 is critical for predicting the in vivo fate of a drug containing the 2-cyclopropylaniline scaffold.

-

Behavior in the GI Tract:

-

Stomach (pH 1-3): At this pH, which is well below the pKa, the compound will be almost exclusively (>90%) in its protonated, cationic form. This enhances its solubility in the gastric fluid, aiding dissolution.

-

Small Intestine (pH 6-7.5): At this pH, which is well above the pKa, the compound will exist predominantly (>99%) as the neutral, free base. This uncharged form is more lipophilic and will be preferentially absorbed across the intestinal wall into the bloodstream, according to the pH-partition hypothesis.

-

-

Solubility and Formulation: The significant difference in solubility between the salt and the free base can be leveraged. The hydrochloride salt form ensures good aqueous solubility for formulation, while its conversion to the free base in the intestine facilitates absorption.

-

Off-Target Effects: The pKa can also influence interactions with off-target ion channels or transporters, making it a key parameter in early safety and toxicology assessments.

Caption: Relationship between pKa, pH, ionization state, and key ADME properties.

Conclusion

The pKa of this compound, with a predicted value of 4.15, is a cornerstone physicochemical parameter for any drug development program utilizing this chemical scaffold. While computational estimates provide valuable early guidance, rigorous experimental determination via methods such as potentiometric titration or UV-Vis spectrophotometry is imperative for accurate ADME modeling and successful formulation design. A thorough understanding and precise measurement of this value empower researchers to rationally design molecules with optimized pharmacokinetic profiles, ultimately leading to safer and more effective medicines.

References

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Margabandu, R., & Subramani, K. (n.d.). pKa Prediction for Anilines. Scribd. Retrieved from [Link]

-

Zhang, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4522. Available at: [Link]

-

Yilmaz, E., & Gasan, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Fu, Y., et al. (2011). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 115(34), 9848-9857. Available at: [Link]

-

Zhang, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed. Available at: [Link]

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Fu, Y., et al. (2011). Computation of pKa values of substituted aniline radical cations in dimethylsulfoxide solution. Semantic Scholar. Available at: [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 221-231. Available at: [Link]

-

Popowycz, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1034-1038. Available at: [Link]

-

Chem LibreTexts. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available at: [Link]

-

Studocu. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Pharmaeli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

Yildiz, Y., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

McNeill, K., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(11), 6330-6339. Available at: [Link]

-

Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Exner, O., et al. (2011). Acidity of Anilines: Calculations vs Experiment. The Journal of Organic Chemistry, 76(24), 10336-10340. Available at: [Link]

-

News-Medical. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

McNeill, K., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. Available at: [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

-

ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, June 13). Effect of Substituents on the Basicity of Anilines. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. Retrieved from [Link]

-

Allen. (n.d.). The basicity of aniline is less than that of cyclohexylamine. This is due to. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-cyclopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources